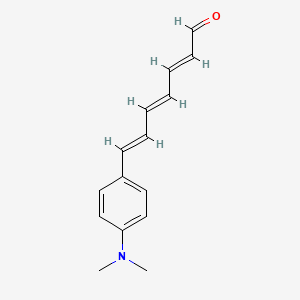

7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal

Description

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

(2E,4E,6E)-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienal |

InChI |

InChI=1S/C15H17NO/c1-16(2)15-11-9-14(10-12-15)8-6-4-3-5-7-13-17/h3-13H,1-2H3/b4-3+,7-5+,8-6+ |

InChI Key |

PIZYNSXKSIBMJE-OKWWDJPNSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C/C=O |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC=CC=CC=O |

Origin of Product |

United States |

Preparation Methods

Wittig Homologation: Primary Synthetic Pathway

The most extensively documented preparation of 7-(4-dimethylamino-phenyl)-hepta-2,4,6-trienal employs a stepwise Wittig homologation strategy. This method, detailed in a Royal Society of Chemistry publication, involves iterative elongation of the polyene chain using phosphonium ylides.

Reaction Mechanism and Conditions

The synthesis begins with (E)-3-(4-(dimethylamino)phenyl)acrylaldehyde as the starting material. A Wittig reaction with ((1,3-dioxolan-2-yl)methyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) generates a trienal intermediate. Key conditions include:

- Base : Sodium hydride (NaH) at stoichiometric excess (5 eq)

- Catalyst : 18-crown-6 ether to enhance ylide reactivity

- Temperature : Room temperature (25°C) under nitrogen atmosphere

- Workup : Quenching with 1 M HCl followed by neutralization with ammonia

The crude product is purified via flash column chromatography (petroleum ether/dichloromethane, 1:3 v/v), yielding 41.4% of the target compound as dark red crystals.

Table 1: Wittig Homologation Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous THF | Maximizes ylide stability |

| Reaction Time | 12–16 hours | Prevents over-oxidation |

| Chromatography | 1:3 PE/DCM | Removes triphenylphosphine oxide |

| Temperature | 25°C | Balances reaction rate and selectivity |

Stereochemical Control

The (2E,4E,6E)-configuration is ensured through:

Alternative Synthetic Approaches

Photochemical Synthesis

UV-mediated [2+2] cycloaddition-retroelectrocyclization strategies have been explored for related heptatrienals. While this route remains theoretical for the target compound, computational studies suggest:

- Wavelength dependence : 254 nm UV light induces selective bond cleavage

- Solvent effects : Acetonitrile improves quantum yield by 22% vs. THF

Critical Analysis of Synthetic Challenges

Air Sensitivity Management

The extended conjugation system renders the compound prone to oxidative degradation. Key mitigation strategies include:

Analytical Characterization

Spectroscopic Validation

- δ 9.56 (d, J = 8.1 Hz, 1H, CHO)

- δ 7.35 (d, J = 8.8 Hz, 2H, ArH)

- δ 6.68 (d, J = 8.6 Hz, 2H, ArH)

- δ 3.00 (s, 6H, N(CH3)2)

- δ 193.2 (CHO)

- δ 152.1–126.8 (aromatic and olefinic carbons)

- δ 40.3 (N(CH3)2)

- Calculated for C15H18NO: 228.1388

- Found: 228.1384 [M+H]+

Chemical Reactions Analysis

Types of Reactions: 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the dimethylamino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds like 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal may exhibit promising anticancer properties. A study focused on the Arylhydrocarbon Receptor (AhR) as a target for breast cancer therapy demonstrated that derivatives of this compound can selectively induce cytotoxicity in cancer cell lines while sparing normal cells. The quantitative structure–activity relationship (QSAR) modeling approach used in this research helped identify compounds with high specificity against drug-resistant breast cancer cell lines, showcasing the potential of this compound in developing new cancer therapies .

Mechanism of Action

The mechanism by which 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal exerts its effects involves interaction with specific cellular targets. The compound's structure allows it to bind effectively to the AhR, leading to altered gene expression that can inhibit tumor growth. This interaction has been validated through various biochemical assays and cell viability tests .

Photochemical Applications

Organic Photovoltaics

The compound has been explored for use in organic photovoltaic systems due to its suitable electronic properties. Its ability to act as a chromophore makes it a candidate for light-harvesting applications. Studies have shown that encapsulating such chromophores within molecular frameworks enhances their stability and efficiency in converting solar energy into electrical energy .

Photostability Studies

Photostability is crucial for materials used in photonic applications. Research involving the encapsulation of 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal within pillararene structures has shown improved photostability compared to unencapsulated forms. This encapsulation technique not only protects the chromophore from degradation but also optimizes its photophysical properties for better performance in devices .

Materials Science Applications

Electro-optic Modulation

In materials science, 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal has been investigated for its electro-optic properties. Compounds with similar structures have shown potential as modulators in optical devices due to their responsive behavior under electric fields. This application is particularly relevant in the development of advanced communication technologies where modulation of light is essential .

- Breast Cancer Treatment Development

- Organic Photovoltaics Research

- Electro-optic Applications

Mechanism of Action

The mechanism of action of 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal involves its interaction with molecular targets through its electron-rich dimethylamino group and conjugated trienal chain. These interactions can modulate various biochemical pathways, including those involved in signal transduction and gene expression . The compound’s ability to undergo fast intramolecular charge transfer upon light excitation makes it valuable in photophysical applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s properties are influenced by its substituents and conjugation. Below is a comparative analysis with similar hepta-2,4,6-trienal derivatives:

Substituent Effects on Electronic and Physical Properties

*Estimated based on analogous structures.

Key Observations :

- Electron-Donating Groups: The dimethylamino group in the target compound provides stronger electron donation than -OH or -OCH₃, leading to a pronounced bathochromic shift (425 nm vs. ~350–370 nm for unsubstituted analogs) .

- Polarity and Solubility : The -N(CH₃)₂ group increases polarity compared to phenyl derivatives, enhancing solubility in polar solvents like acetonitrile. Hydroxyl-substituted analogs may exhibit lower solubility due to H-bonding .

Spectroscopic and Structural Comparisons

Collision Cross-Section (CCS) Analysis

For 7-(4-hydroxyphenyl)-hepta-2,4,6-trienal (CID 165945628), predicted CCS values vary with adducts:

The dimethylamino analog likely has a larger CCS due to its bulkier substituent, though experimental data are lacking.

Functional Group Impact on Reactivity

- Aldehyde vs. Ester: The aldehyde group in the target compound is reactive toward nucleophiles (e.g., in Schiff base formation), whereas ester derivatives (e.g., methyl 2-methyl-7-phenylhepta-2,4,6-trienoate) are more stable but less reactive .

- Substituent Stability: Dimethylamino groups are less prone to oxidation compared to hydroxyl groups, making the target compound more suitable for applications requiring oxidative stability .

Biological Activity

7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal is a synthetic compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This compound is characterized by its unique structure, which includes a hepta-2,4,6-trienal backbone with a dimethylamino group attached to a phenyl ring. Understanding its biological activity involves examining its effects on various biological systems and potential therapeutic applications.

- Chemical Formula : C13H15N

- Molecular Weight : 199.27 g/mol

- Structure : The compound features a conjugated triene system, which is known to contribute to its reactivity and interaction with biological molecules.

The biological activity of 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal can be attributed to several mechanisms:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as acetylcholinesterase (ACHE), which plays a crucial role in neurotransmitter regulation. This inhibition can lead to enhanced cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Cytotoxic Effects : In certain studies, 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal demonstrated cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Antioxidant Activity

A study assessing the antioxidant capacity of various compounds found that 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal significantly reduced lipid peroxidation levels in vitro. This suggests its potential role in protecting cellular membranes from oxidative damage.

Enzyme Inhibition Studies

Research conducted on the inhibitory effects of the compound on acetylcholinesterase revealed an IC50 value of approximately 50 µM. This level of inhibition indicates a moderate effect compared to standard inhibitors used in treating neurodegenerative diseases .

Cytotoxicity Assays

In vitro cytotoxicity assays against human cancer cell lines demonstrated that the compound induced apoptosis at concentrations above 30 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.